6-Cyclobutoxypyridine-2,3-diamine hydrochloride

Catalog No.
S8533922
CAS No.
M.F
C9H14ClN3O
M. Wt
215.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclobutoxypyridine-2,3-diamine hydrochloride

Product Name

6-Cyclobutoxypyridine-2,3-diamine hydrochloride

IUPAC Name

6-cyclobutyloxypyridine-2,3-diamine;hydrochloride

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

InChI

InChI=1S/C9H13N3O.ClH/c10-7-4-5-8(12-9(7)11)13-6-2-1-3-6;/h4-6H,1-3,10H2,(H2,11,12);1H

InChI Key

WYHCEMUDRMAZKK-UHFFFAOYSA-N

SMILES

C1CC(C1)OC2=NC(=C(C=C2)N)N.Cl

Canonical SMILES

C1CC(C1)OC2=NC(=C(C=C2)N)N.Cl

6-Cyclobutoxypyridine-2,3-diamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a cyclobutoxy group and two amine functionalities. This compound is of interest in various fields of chemical research and pharmaceutical development due to its potential biological activities and applications.

The reactivity of 6-Cyclobutoxypyridine-2,3-diamine hydrochloride can be explored through various chemical transformations. It can undergo reactions typical of amines, such as acylation, alkylation, and diazotization. The presence of the pyridine ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at the 2 or 3 positions of the ring. Additionally, the cyclobutoxy group may participate in reactions involving ring-opening or rearrangements under specific conditions.

Research has indicated that compounds related to 6-Cyclobutoxypyridine-2,3-diamine hydrochloride exhibit significant biological activities. These include potential anticancer properties, as certain derivatives have shown efficacy against various cancer cell lines. The biological mechanisms often involve inhibition of specific enzymes or pathways critical for tumor growth and proliferation. Further studies are required to elucidate the precise mechanisms and therapeutic potentials of this compound.

The synthesis of 6-Cyclobutoxypyridine-2,3-diamine hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available pyridine derivatives.
  • Cyclobutoxy Group Introduction: The cyclobutoxy group can be introduced via nucleophilic substitution reactions involving cyclobutanol derivatives.
  • Amine Functionalities: The amine groups are often incorporated through reductive amination or direct amination methods.
  • Hydrochloride Salt Formation: The final step usually involves the formation of the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

These methods may vary significantly based on the specific desired properties and yields.

6-Cyclobutoxypyridine-2,3-diamine hydrochloride has potential applications in:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery, particularly for cancer therapies.
  • Chemical Research: Utilized in synthetic chemistry for developing new compounds with targeted biological activities.
  • Material Science: Investigated for potential use in creating novel materials due to its unique structural properties.

Interaction studies involving 6-Cyclobutoxypyridine-2,3-diamine hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effects on cell viability and proliferation in cancer models.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles of the compound.

These interactions are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 6-Cyclobutoxypyridine-2,3-diamine hydrochloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-6-methoxypyridinePyridine with an amino group and methoxy substituentKnown for antibacterial activity
4-MethylpyridineMethyl substitution at the 4-position of pyridineCommonly used as a solvent and reagent
1-(Cyclobutyl)piperazinePiperazine ring with a cyclobutyl substituentExhibits psychoactive properties
6-Methoxypyridine-2,3-diamineSimilar diamine structure with a methoxy groupStudied for anticancer activity

The uniqueness of 6-Cyclobutoxypyridine-2,3-diamine hydrochloride lies in its specific combination of the cyclobutoxy group and diamine functionalities within a pyridine framework, which may confer distinctive biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

215.0825398 g/mol

Monoisotopic Mass

215.0825398 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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